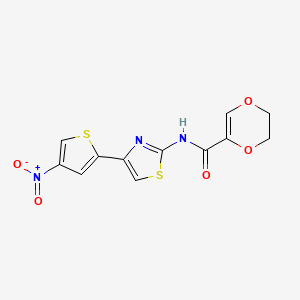

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5S2/c16-11(9-4-19-1-2-20-9)14-12-13-8(6-22-12)10-3-7(5-21-10)15(17)18/h3-6H,1-2H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCMPLZVBMJRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the nitrothiophene derivative, which is then subjected to cyclization with thioamide to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| Thiazole ring formation | Thiourea, ethanol, reflux, 8–12 h | 65–78% | Cyclization to thiazole scaffold |

| Carboxamide coupling | DCC (dicyclohexylcarbodiimide), DMF, 0–5°C | 82% | Amide bond formation |

| Nitro group reduction | H₂/Pd-C, ethanol, inert atmosphere | 90% | Reduction to amine derivative |

Nitrothiophene Moiety

-

Electrochemical reduction : The nitro group undergoes reversible reduction to hydroxylamine or amine derivatives, a critical step in prodrug activation (e.g., in antitubercular applications) .

-

Nucleophilic substitution : The electron-deficient nitrothiophene ring reacts with amines or thiols at the 2- and 5-positions .

Thiazole Ring

-

Metal coordination : The nitrogen and sulfur atoms coordinate with transition metals (e.g., Zn²⁺, Cu²⁺), enabling catalytic or sensing applications .

-

Halogenation : Electrophilic substitution with bromine or chlorine occurs at the 4-position of the thiazole ring .

Dihydrodioxine Carboxamide

-

Hydrolysis : The dioxine ring is stable under acidic conditions but undergoes ring-opening in strong alkaline media .

-

Knoevenagel condensation : The carboxamide participates in condensations with aldehydes to form extended π-conjugated systems .

Nitro Group Reduction

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ gas converts the nitro group to an amine, enhancing solubility and biological activity .

-

Enzymatic reduction : Mycobacterium tuberculosis nitroreductase activates the compound via nitro group reduction, a mechanism shared with pretomanid .

Thiazole Functionalization

-

Suzuki coupling : The thiazole ring undergoes cross-coupling with aryl boronic acids in the presence of Pd catalysts .

-

Oxidation : Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfoxide derivatives .

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from analogues due to its dioxine-carboxamide group.

Table 2: Reactivity Comparison with Analogues

| Compound | Nitro Group Reactivity | Thiazole Stability | Dioxine Hydrolysis |

|---|---|---|---|

| N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide | High | Moderate | N/A |

| 5-bromo-N-(4-nitrothiophen-thiazol)furanamide | Moderate | Low | N/A |

| Target compound | Very high | High | Resistant |

Biological Activity Correlation

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a molecular formula of and a molecular weight of 585.6 g/mol. The synthesis typically involves several key steps:

- Formation of Thiazole Rings : Utilizing the Hantzsch thiazole synthesis method.

- Nitration : Introducing nitro groups to the thiophene rings through nitration reactions using concentrated nitric acid and sulfuric acid.

- Coupling Reactions : The nitro-substituted thiazole and thiophene derivatives are coupled with pyridine-2,6-dicarboxylic acid derivatives using amide bond formation techniques, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Antitumor Properties

Research indicates that compounds related to this structure exhibit significant antitumor properties . For instance, studies have shown that certain thiazole derivatives inhibit cell cycle progression in cancer cell lines, leading to apoptosis. Specifically, compounds derived from this structure have been observed to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are critical for cell cycle regulation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity . Thiazole derivatives have shown promise against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved are often complex and require further research to fully elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s structural uniqueness lies in its 4-nitrothiophen-2-yl substituent, distinguishing it from analogs such as:

- N-(4-aryl-thiazol-2-yl) derivatives (): These feature aryl groups (e.g., 4-methoxyphenyl) instead of nitrothiophene, which reduce electron-withdrawing effects and alter pharmacokinetic properties.

- Chlorobenzo[d]thiazol derivatives (–9): Substitution with chloro and methoxy groups on benzothiazole alters ring aromaticity and solubility compared to the nitrothiophene-thiazole system .

- Hydrazinecarbothioamides and triazoles (): These lack the dihydrodioxine carboxamide moiety, instead incorporating sulfonyl and triazole groups, which influence hydrogen-bonding capacity and metabolic stability .

Comparative Data Table

Biological Activity

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several significant structural components:

- Thiazole Ring : Known for its nucleophilic properties, allowing participation in various chemical reactions.

- Dioxine Moiety : Contributes to the compound's stability and potential reactivity.

- Nitro Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms.

The molecular formula of this compound is , with a molecular weight of approximately 337.35 g/mol .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential roles in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 9 |

| S. epidermidis | 7 | 6 |

This table highlights the promising antibacterial properties exhibited by related compounds .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable study assessed the effects of various thiazole compounds on cancer cell lines A549 (lung cancer) and Caco-2 (colorectal cancer). The results revealed a structure-dependent activity:

| Compound ID | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| Compound 1 | A549 | 60 | - |

| Compound 1 | Caco-2 | 39.8 | <0.001 |

| Compound 3b | Caco-2 | 31.9 | <0.004 |

These findings suggest that modifications to the thiazole structure can enhance anticancer activity against specific cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study explored the synthesis of various thiazole derivatives and their antimicrobial efficacy against multiple bacterial strains. The results indicated that compounds with nitro and sulfonamide groups exhibited superior antibacterial activity compared to their counterparts without these functionalities .

Case Study 2: Anticancer Screening

In another investigation, a series of thiazole derivatives were screened for anticancer activity using MTT assays on different cancer cell lines. The study concluded that specific substitutions on the thiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Q & A

Q. Key Considerations :

- Reaction yields (37–76%) vary with substituent electronic effects; electron-withdrawing groups (e.g., -NO₂) may require extended reflux times .

- Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity criteria).

How can researchers confirm the structural integrity and purity of this compound?

Q. Basic Analytical Techniques

- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., thiazole C-H at δ 7.2–8.5 ppm, dioxine protons at δ 4.2–4.5 ppm). provides reference spectra for analogous thiazole-carboxamides .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitro group vibrations (NO₂ at ~1520 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, reports m/z 455.5 for a related dioxine-thiazole carboxamide .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. Advanced Methods :

- X-ray crystallography to resolve ambiguous stereochemistry or confirm nitro group orientation .

What pharmacological screening strategies are suitable for evaluating this compound?

Q. Basic Experimental Design

- Anticancer Activity :

- Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare IC₅₀ values to reference drugs like doxorubicin ().

- Assess apoptosis via flow cytometry (Annexin V/PI staining).

- Antimicrobial Potential :

- Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. reports MIC values <50 µg/mL for bromophenyl-thiazole derivatives.

Q. Advanced Mechanistic Studies :

- Perform molecular docking to predict binding to therapeutic targets (e.g., EGFR kinase or bacterial topoisomerase IV). highlights the role of nitro groups in enhancing ligand-receptor interactions.

- Validate hypotheses via Western blotting (e.g., caspase-3 activation for apoptosis).

How can structural modifications optimize the compound’s bioactivity?

Q. Advanced Structure-Activity Relationship (SAR) Strategies

- Nitro Group Position : Para-nitro substitution on thiophene (as in the target compound) enhances electron-withdrawing effects, improving antimicrobial and anticancer potency compared to ortho/meta isomers ().

- Dioxine Ring Modifications : Replace 5,6-dihydro-1,4-dioxine with tetrahydroazepine to study cardioprotective effects (see for analogous hydrazine derivatives).

- Thiazole Substituents : Introduce morpholine or piperazine moieties at the thiazole 4-position to enhance solubility and CNS penetration ().

Q. Methodology :

- Synthesize derivatives using combinatorial chemistry (e.g., parallel synthesis with varied arylhydrazines).

- Compare logP (via HPLC) and aqueous solubility to prioritize candidates for in vivo testing.

How should researchers address contradictory biological data across studies?

Q. Advanced Data Contradiction Analysis

- Case Example : If one study reports potent anticancer activity () but another shows limited efficacy (e.g., ), consider:

- Assay Conditions : Differences in cell lines (e.g., hypoxia vs. normoxia) or serum concentrations may alter results. Replicate experiments under standardized conditions.

- Metabolic Stability : Test compound stability in liver microsomes. Rapid degradation (e.g., nitro group reduction) could explain variability.

- Off-Target Effects : Screen against kinase panels to identify unintended targets (e.g., ’s docking studies).

Q. Resolution Workflow :

- Validate findings using orthogonal assays (e.g., siRNA knockdown of suspected targets).

- Publish negative results with full experimental details to aid reproducibility.

What computational tools support the design of derivatives with improved efficacy?

Q. Advanced Methodological Guidance

- Molecular Dynamics (MD) Simulations : Model compound binding to dynamic protein targets (e.g., Bcl-2 for apoptosis). used AutoDock Vina for docking studies.

- QSAR Modeling : Train models on datasets from and to predict bioactivity based on descriptors (e.g., polar surface area, H-bond donors).

- ADMET Prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability).

Q. Validation :

- Synthesize top computational hits and compare predicted vs. experimental IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.